molecular formula C29H44O2 B081653 2,2'-Methylenebis(4,6-di-tert-butylphenol) CAS No. 14362-12-0

2,2'-Methylenebis(4,6-di-tert-butylphenol)

Cat. No.: B081653
CAS No.: 14362-12-0
M. Wt: 424.7 g/mol
InChI Key: LXWZXEJDKYWBOW-UHFFFAOYSA-N
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Description

Significance and Context of the Compound as a Research Subject

The significance of 2,2'-Methylenebis(4,6-di-tert-butylphenol) as a research subject is intrinsically linked to its role as an effective antioxidant. ontosight.ai In industrial applications, it is primarily used to stabilize polymeric materials such as polyethylene (B3416737) and polypropylene (B1209903), as well as rubber and lubricants, against the deleterious effects of oxidation. ontosight.ai The prevention of such degradation is a critical area of materials science research, aimed at enhancing product durability and performance. vinatiorganics.com

Academic research into this compound often explores its mechanism of action, synthesis, and interaction with various materials. For instance, studies have investigated its phosphorylation in continuous flow reactors to create nucleating agent intermediates, highlighting its role in advanced chemical synthesis. acs.org Furthermore, the presence of this and related synthetic phenolic antioxidants in human blood samples has been a subject of study, indicating widespread human exposure and prompting further investigation into its environmental and biological interactions. nih.gov Its classification as a bisphenol (containing two phenol (B47542) units) also places it within a category of compounds studied for their coordination behavior with metals, forming bridging complexes with various metal centers. tandfonline.com

Structural Characteristics and Chemical Reactivity of Methylenebis(tert-butylphenol) Compounds

The chemical structure of 2,2'-Methylenebis(4,6-di-tert-butylphenol) is fundamental to its antioxidant function. ontosight.ai The molecule consists of two phenol rings linked by a methylene (B1212753) bridge (-CH2-). ontosight.ai Each phenolic ring is substituted with two bulky tert-butyl groups at the positions ortho and para to the hydroxyl (-OH) group. ontosight.ai This specific arrangement defines it as a "hindered phenol." vinatiorganics.com

Table 1: Physicochemical Properties of 2,2'-Methylenebis(4,6-di-tert-butylphenol)

Property Value
Molecular Formula C29H44O2
Molecular Weight 424.67 g/mol
Appearance White powder/crystal
Melting Point 153-156 °C
Boiling Point 217 °C at 1 hPa

This data is compiled from multiple sources. cymitquimica.comsigmaaldrich.com

The key to its chemical reactivity lies in the phenolic hydroxyl group. partinchem.com The bulky tert-butyl groups create steric hindrance around the -OH group. vinatiorganics.com This steric hindrance makes the hydrogen atom of the hydroxyl group readily available for donation to highly reactive free radicals (like peroxy radicals, ROO•). partinchem.comnih.gov By donating a hydrogen atom, the antioxidant neutralizes the free radical, thus terminating the oxidative chain reaction that would otherwise damage the material. partinchem.com

The resulting phenoxy radical is relatively stable due to the delocalization of the unpaired electron across the aromatic ring and the steric protection afforded by the adjacent tert-butyl groups. partinchem.comresearchgate.net This stability prevents the antioxidant radical itself from initiating new oxidation chains, a crucial feature for an effective antioxidant. partinchem.com Research has explored the intramolecular hydrogen bonding in such o-bisphenols, which plays a role in enhancing their radical-scavenging efficiency. sigmaaldrich.com

Overview of Research Trajectories for Hindered Phenolic Antioxidants

Research into hindered phenolic antioxidants, the class to which 2,2'-Methylenebis(4,6-di-tert-butylphenol) belongs, has followed several key trajectories aimed at improving their performance and addressing limitations.

High Molecular Weight and Low Volatility: A significant research trend has been the development of antioxidants with higher molecular weights. researchgate.net Simpler phenols can be volatile, especially at the high temperatures used in polymer processing, which reduces their long-term effectiveness. mdpi.com Larger molecules like 2,2'-Methylenebis(4,6-di-tert-butylphenol) and even more complex structures exhibit lower volatility and better persistence within the polymer matrix. partinchem.comresearchgate.net

Synergistic Effects: Researchers frequently investigate the synergistic effects of using hindered phenols in combination with other types of stabilizers, such as phosphites or thioesters. partinchem.com Hindered phenols are excellent at scavenging free radicals (as primary antioxidants), while secondary antioxidants are effective at decomposing hydroperoxides, a source of new radicals. partinchem.comstabilization-technologies.com Understanding the optimal ratios of these additives for different polymers is a continuous area of study. stabilization-technologies.com

Multifunctional Additives: A more recent research trajectory involves creating single molecules that incorporate both a hindered phenol antioxidant moiety and another functional group, such as a UV absorber (e.g., a benzophenone). nih.gov This approach aims to develop multifunctional polymer additives that can protect materials from both thermal-oxidative and ultraviolet degradation simultaneously. nih.gov

Environmentally Benign Synthesis: There is growing interest in developing greener methods for synthesizing phenolic compounds. mdpi.com This includes exploring enzyme-catalyzed synthesis as an environmentally friendly alternative to traditional chemical routes. mdpi.com

Understanding Transformation Products: During their function, phenolic antioxidants are transformed into different chemical species. stabilization-technologies.com Research focuses on identifying these transformation products and understanding their effects, as some may be colored or have different activity levels compared to the parent compound. researchgate.netstabilization-technologies.com

Historical Perspectives on the Development and Study of Related Antioxidants

The use of synthetic antioxidants dates back several decades, with early research focusing on relatively simple molecules. Compounds like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) were among the first widely used hindered phenolic antioxidants, particularly in the food and plastics industries. researchgate.netvinatiorganics.commdpi.com

The development of the field was driven by the need to overcome the limitations of these early antioxidants, such as their volatility and potential for migration out of the host material. mdpi.com This led to the synthesis of more complex, higher molecular weight phenolic antioxidants. The bisphenols, including 2,2'-Methylenebis(4,6-di-tert-butylphenol), represent a significant step in this evolution. Their larger size reduces volatility and improves their longevity within the material they are designed to protect. partinchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-ditert-butyl-6-[(3,5-ditert-butyl-2-hydroxyphenyl)methyl]phenol
Source PubChem
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InChI

InChI=1S/C29H44O2/c1-26(2,3)20-14-18(24(30)22(16-20)28(7,8)9)13-19-15-21(27(4,5)6)17-23(25(19)31)29(10,11)12/h14-17,30-31H,13H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LXWZXEJDKYWBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065761
Record name Phenol, 2,2'-methylenebis[4,6-bis(1,1-dimethylethyl)-
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Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14362-12-0
Record name 2,2′-Methylenebis[4,6-bis(1,1-dimethylethyl)phenol]
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Record name 2,2'-Methylenebis(4,6-di-tert-butylphenol)
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Record name Phenol, 2,2'-methylenebis[4,6-bis(1,1-dimethylethyl)-
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Record name Phenol, 2,2'-methylenebis[4,6-bis(1,1-dimethylethyl)-
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Record name 2,2'-methylenebis[4,6-di-tert-butylphenol]
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Record name 2,2'-METHYLENEBIS(4,6-DI-TERT-BUTYLPHENOL)
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Advanced Synthesis Methodologies for 2,2 Methylenebis 4,6 Di Tert Butylphenol and Its Derivatives

Catalytic Condensation Routes

The primary industrial synthesis of 2,2'-Methylenebis(4,6-di-tert-butylphenol) involves the condensation of a phenolic precursor with a methylene (B1212753) bridge donor, a reaction amenable to various catalytic strategies.

Acid-Catalyzed Condensation of Phenolic Precursors with Aldehydes or Acetals

A prevalent and effective method for the synthesis of 2,2'-Methylenebis(4,6-di-tert-butylphenol) is the acid-catalyzed condensation of 2,4-di-tert-butylphenol (B135424) with a suitable methylene source, such as formaldehyde (B43269) or its acetals. The use of acetals, for instance, is advantageous as it can proceed without the formation of wastewater, a significant drawback when using aqueous formaldehyde solutions. google.com

The reaction mechanism involves the protonation of the aldehyde or acetal (B89532) by the acid catalyst, followed by an electrophilic attack on the electron-rich aromatic ring of the phenolic precursor. A subsequent condensation and elimination of water or alcohol lead to the formation of the methylene bridge linking the two phenolic units.

Various acid catalysts have been employed to facilitate this condensation, including mineral acids like sulfuric acid and phosphoric acid, as well as organic acids such as perchloric acid and toluene (B28343) sulfonic acid. google.com Solid acid catalysts, for example, a sulfated copolymer of styrene (B11656) with divinylbenzene (B73037) (cation-exchange resin), have also been utilized, offering the benefit of easier separation from the reaction mixture. google.com

Optimization of Reaction Conditions for Yield and Purity Enhancement

The yield and purity of 2,2'-Methylenebis(4,6-di-tert-butylphenol) are highly dependent on the careful optimization of reaction conditions. Key parameters that are manipulated include temperature, reaction time, and the molar ratio of reactants. For instance, in the condensation of 2,4-di-tert-butylphenol with methylal using sulfuric acid as a catalyst, a reaction temperature of 80°-100°C for 1.5 hours can result in a product yield of 98% of the theoretical value. google.com

The choice of catalyst also plays a crucial role in the reaction's efficiency. While strong mineral acids are effective, they may require a neutralization step, complicating the work-up procedure. Cation-exchange resins, on the other hand, can be removed by simple filtration. google.com The reaction temperature can be modulated depending on the catalyst's activity; for example, with perchloric acid, the reaction can proceed at a lower temperature range of 30°-40°C, albeit with a potentially longer reaction time and a slightly lower yield of 85%. google.com

The following interactive table summarizes various reaction conditions and their outcomes in the synthesis of 2,2'-Methylenebis(4,6-di-tert-butylphenol) and its analogues, based on documented examples.

Phenolic PrecursorMethylene SourceCatalystTemperature (°C)Time (hrs)Yield (%)
2,4-di-tert-butylphenolMethylalSulfuric Acid80-1001.598
4-methyl-2-tert-butylphenolMethylalSulfuric Acid60-70298
4-methyl-2-tert-butylphenolMethylalPerchloric Acid30-40385
4-methyl-2-tert-butylphenolMethylalCation-exchange resin30-70397
4-methyl-2-tert-butylphenolDiethylformalSulfuric Acid85-952.586
2,4-xylenolMethylalPhosphoric Acid95-110383

Role of Organic Solvents and Catalysts in Synthetic Pathways

In the synthesis of 2,2'-Methylenebis(4,6-di-tert-butylphenol), the organic solvent can have a multifaceted role. When acetals are used as the methylene source, they can also function as the reaction solvent, creating a homogenous reaction medium. google.com This approach simplifies the process by eliminating the need for an additional solvent. The excess acetal can be distilled off after the reaction and recycled for subsequent batches. google.com

In other process variations, inert organic solvents such as heptane (B126788) or chlorobenzene (B131634) have been utilized. google.com The choice of solvent can influence the solubility of reactants and products, and potentially affect the reaction rate and selectivity.

The catalyst is a cornerstone of this synthetic pathway, enabling the reaction to proceed at a practical rate. As previously mentioned, a range of acid catalysts can be employed. The selection of a specific catalyst can be dictated by factors such as cost, activity, ease of handling, and the desired purity of the final product. For instance, while sulfuric acid is a strong and inexpensive catalyst, its corrosive nature and the need for neutralization are considerations. Solid acid catalysts, though potentially more expensive, offer a more streamlined and environmentally benign process due to their ease of separation and potential for reuse. google.com

Derivatization through Phosphorylation Reactions

The functionalization of 2,2'-Methylenebis(4,6-di-tert-butylphenol) through phosphorylation yields derivatives with important industrial applications, such as nucleating agents for polymers. researchgate.net

Synthesis of 2,2′-Methylene-bis(4,6-di-tert-butylphenol) Phosphate (B84403) Chloride

A key intermediate in the synthesis of phosphate derivatives is 2,2′-Methylene-bis(4,6-di-tert-butylphenol) phosphate chloride. This compound is typically synthesized through a phosphorylation reaction of 2,2'-Methylenebis(4,6-di-tert-butylphenol) with a phosphorylating agent, such as phosphorus oxychloride (POCl₃). acs.org The reaction is generally carried out in the presence of a base, like triethylamine (B128534), to neutralize the hydrogen chloride byproduct. acs.org

The resulting phosphate chloride is a versatile intermediate that can be further reacted to produce a variety of phosphate esters and salts. For example, hydrolysis of the phosphate chloride followed by neutralization with sodium hydroxide (B78521) can yield the corresponding sodium phosphate salt. researchgate.net

Continuous Flow Reactor Systems for Efficient Phosphorylation

The synthesis of 2,2′-Methylene-bis(4,6-di-tert-butylphenol) phosphate chloride can be significantly enhanced by employing continuous flow reactor systems. acs.org This modern approach offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater consistency in product quality.

One of the major challenges in the batch synthesis of this phosphate chloride is the precipitation of the triethylamine hydrochloride byproduct, which can lead to processing difficulties and reactor clogging. acs.org Continuous flow reactors, particularly designs like the continuous Coflore agitated cell reactor (ACR), have proven effective in overcoming this issue. The agitation within the reactor helps to manage the solid precipitate, preventing blockages and ensuring smooth operation. acs.org

Optimization of the process in a continuous flow system has demonstrated remarkable efficiency. For instance, a yield of nearly 98% for 2,2′-Methylene-bis(4,6-di-tert-butylphenol) phosphate chloride has been achieved at a reaction temperature of 100°C with a residence time of only 4 minutes. acs.org The optimal stoichiometry was found to be 2.8 equivalents of triethylamine and 1.1 equivalents of phosphorus oxychloride. acs.org These results highlight the potential of continuous flow technology for the efficient and scalable production of this important derivative.

The following table presents a comparison of batch versus continuous flow synthesis for the phosphorylation of 2,2'-Methylenebis(4,6-di-tert-butylphenol).

ParameterBatch OperationContinuous Flow (ACR)
Yield Lower (not specified)Nearly 98%
Residence Time Significantly longer4 minutes
Operating Temperature Not specified100°C
Key Challenge Precipitation and cloggingOvercome by reactor design
Scalability More complexStraightforward

Strategies for Mitigating Precipitation and Clogging in Continuous Synthesis

A significant challenge in the chemical synthesis of derivatives of 2,2'-Methylenebis(4,6-di-tert-butylphenol), particularly in continuous flow reactors, is the formation of solid byproducts that can lead to precipitation and reactor clogging. This issue is prominent during the phosphorylation reaction to produce the intermediate 2,2′-methylene-bis(4,6-di-tert-butylphenol) phosphate chloride, a precursor to the nucleating agent NA-11. In this process, the reaction of 2,2'-Methylenebis(4,6-di-tert-butylphenol) with phosphorus oxychloride in the presence of triethylamine generates insoluble triethylamine hydrochloride as a byproduct.

In conventional tubular flow reactors, this solid precipitate rapidly obstructs the channels, leading to reactor shutdown. To overcome this, specialized reactor designs have been successfully implemented. Research has demonstrated the effectiveness of a continuous Coflore agitated cell reactor (ACR), which is based on the continuous stirred-tank reactor (CSTR) principle. The key features of the ACR that mitigate clogging include:

Vigorous Agitation: The reactor employs moving agitators that create high turbulence, keeping the solid particles suspended in the reaction mixture.

Particle Size Control: The agitation also helps to control the size of the precipitated particles, preventing the formation of large agglomerates that are more likely to cause blockages.

The use of an ACR for this phosphorylation reaction has proven highly effective, allowing for a successful continuous flow synthesis. The process optimization in the ACR resulted in a near-quantitative yield under specific conditions.

Table 1: Optimized Parameters for Continuous Flow Phosphorylation in an ACR
ParameterValue
Yield~98%
Temperature100 °C
Residence Time4 minutes
Triethylamine (equivalents)2.8
POCl₃ (equivalents)1.1

This continuous process not only solves the issue of clogging but also offers significant advantages over batch operations, including a marked increase in yield, shorter reaction times, and easier scalability.

Scalability and Economic Considerations in Derivative Production

The transition from batch to continuous flow manufacturing for the derivatives of 2,2'-Methylenebis(4,6-di-tert-butylphenol) carries significant economic and scalability advantages. The hindered phenolic antioxidant market is a substantial and growing sector, driven by the increasing demand for durable polymer-based products in industries such as packaging, automotive, and construction. The global plastic antioxidants market was projected to grow from USD 3.01 billion in 2025 to USD 3.99 billion by 2032. fortunebusinessinsights.com This market context underscores the need for cost-effective and scalable production methods.

Economic Advantages of Continuous Flow Synthesis:

Reduced Capital Expenditure (CAPEX): Continuous flow systems have a smaller footprint compared to traditional batch reactors of equivalent capacity. This can lead to a capital expenditure reduction of approximately 50%. manufacturingchemist.com

Lower Operating Costs: Studies have shown that continuous processes can reduce total operational savings by 20% to 50% compared to batch operations. manufacturingchemist.com This is achieved through:

Reduced Energy Consumption: Energy use can be cut by up to 30%. manufacturingchemist.com

Solvent Reduction: Enhanced process control can significantly decrease the amount of solvent required, which also lowers the costs associated with waste disposal. manufacturingchemist.com

Improved Yield and Purity: The precise control over reaction parameters in flow chemistry often leads to higher yields and fewer impurities, reducing the need for extensive and costly purification steps. manufacturingchemist.com

Enhanced Safety: The small reaction volumes inherent in continuous flow reactors minimize the risks associated with handling hazardous reagents and exothermic reactions, potentially eliminating the need for expensive, specialized facilities like bunkered production plants. manufacturingchemist.com

Scalability:

A key advantage of continuous flow chemistry is the simplification of scale-up. Instead of redesigning large reactors, production capacity can be increased by extending the operating time of the reactor or by "numbering-up," which involves running multiple reactors in parallel. This approach significantly shortens the development phase, allowing the same equipment to be used from early development through to commercial production. manufacturingchemist.com For specialty chemicals like nucleating agents and antioxidants, where production volumes may vary, this flexibility is a major economic benefit.

Table 2: Economic Comparison of Batch vs. Continuous Flow Synthesis
FactorBatch ProcessingContinuous Flow Processing
Capital Expenditure (CAPEX)HighLower (~50% reduction possible) manufacturingchemist.com
Operational CostsStandardLower (20-50% reduction possible) manufacturingchemist.com
Energy ConsumptionHighLower (~30% reduction possible) manufacturingchemist.com
FootprintLargeCompact
ScalabilityComplex, requires re-engineeringSimpler (longer run times or numbering-up) manufacturingchemist.com

Preparation of Nucleating Agent Derivatives

High-Efficiency Preparation of 2,2′-Methylene-bis(4,6-di-tert-butyl-phenyl) Phosphate Sodium (NA-11)

2,2′-Methylene-bis(4,6-di-tert-butyl-phenyl) phosphate sodium, commercially known as NA-11, is a high-performance α-type nucleating agent for polymers like polypropylene (B1209903) (PP). colab.ws High-efficiency synthesis routes have been developed to meet industrial demands.

A prominent method involves a two-step process starting from the corresponding phosphorus oxychloride intermediate. The synthesis proceeds as follows:

Hydrolysis: The precursor, 2,2-methylene-bis (4,6-di-tert-butyl-phenyl) phosphorus oxychloride, undergoes hydrolysis.

Neutralization: The resulting phosphoric acid derivative is then neutralized with a sodium base, such as sodium hydroxide (NaOH), to yield the final sodium salt product, NA-11.

Utilization of Specific Phosphorus Oxychloride Precursors

The key intermediate in the synthesis of NA-11 and related phosphate derivatives is formed through a phosphorylation reaction, for which phosphorus oxychloride (POCl₃) is a critical precursor. Phosphorus oxychloride serves as a phosphorylating agent, reacting with the two hydroxyl groups of the 2,2'-Methylenebis(4,6-di-tert-butylphenol) backbone.

Sophisticated Analytical and Characterization Techniques for Structural Elucidation and Purity Assessment

Thermal and Morphological Characterization

Thermal and morphological characterization techniques provide invaluable insights into the physical properties and stability of 2,2'-Methylenebis(4,6-di-tert-butylphenol). These methods are essential for determining its suitability for various applications, particularly those involving high temperatures or specific crystalline forms.

Thermogravimetric analysis (TGA) is a fundamental technique used to evaluate the thermal stability of 2,2'-Methylenebis(4,6-di-tert-butylphenol). By monitoring the change in mass of a sample as a function of temperature, TGA can pinpoint the onset of decomposition and provide a quantitative measure of thermal degradation. Research has shown that phenolic antioxidants, a class to which 2,2'-Methylenebis(4,6-di-tert-butylphenol) belongs, generally exhibit high thermal stability, a critical attribute for their function as stabilizers in polymers and other materials subjected to high-temperature processing. researchgate.net

Studies on related phenolic compounds, such as 4-tert-butylphenol, have demonstrated that thermal decomposition pathways can be complex, involving various isomerization and degradation reactions at elevated temperatures. researchgate.net While specific TGA data for 2,2'-Methylenebis(4,6-di-tert-butylphenol) is not extensively detailed in publicly available literature, the known stability of the bisphenol structure suggests a high decomposition temperature, making it an effective antioxidant for high-temperature applications.

Key Thermal Stability Parameters for Related Phenolic Antioxidants:

CompoundDecomposition Temperature (5% weight loss)Atmosphere
2,6-di-t-butyl-4-methylphenol (BHT)87 °CAir
5-n-pentadecyl-2-tert-amylphenol143 °CAir and Nitrogen
F-TPBT (trimeric small molecule)427 °CNot Specified

This table presents data for related phenolic compounds to illustrate the range of thermal stabilities within this class of antioxidants. researchgate.net

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal transitions of 2,2'-Methylenebis(4,6-di-tert-butylphenol). By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can determine key material properties such as melting point, crystallization temperature, and glass transition temperature.

The melting point of 2,2'-Methylenebis(4,6-di-tert-butylphenol) is a critical parameter for its identification and purity assessment. Literature values for the melting point of similar compounds, such as 2,2′-Methylenebis(4-methyl-6-tert-butylphenol), typically range from 123 to 127 °C. sigmaaldrich.com Variations in the melting point can indicate the presence of impurities or different polymorphic forms of the compound.

While Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are not typically used for the direct structural elucidation of the 2,2'-Methylenebis(4,6-di-tert-butylphenol) molecule itself, they are indispensable for characterizing catalytic systems where this compound or its derivatives may be employed. These microscopy techniques provide high-resolution imaging of the surface morphology and internal structure of materials at the micro- and nanoscale.

In the context of catalysis, understanding the structure-performance relationship is crucial. analysis.rs TEM, in particular, offers atomic-scale insight into the geometric and electronic structure, as well as the chemical composition of catalysts. analysis.rs For example, in studies involving the degradation of related phenolic compounds, such as 2,2'-methylenebis(4-methyl-6-tert-butylphenol) (B1676452), catalytic ozonation over nano-Fe3O4@cow dung ash composites has been investigated. nih.gov In such research, SEM and TEM would be vital for characterizing the morphology and dispersion of the nano-catalyst particles, which directly impacts their catalytic activity. nih.govresearchgate.net

Environmental TEM (ETEM) allows for the in-situ study of catalysts under reactive gas environments and at elevated temperatures, providing dynamic information about structural changes during a catalytic reaction. analysis.rs While direct SEM or TEM studies focusing on 2,2'-Methylenebis(4,6-di-tert-butylphenol) are not common, the application of these techniques to systems involving this compound highlights their importance in understanding its role and interaction within complex material matrices.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For 2,2'-Methylenebis(4,6-di-tert-butylphenol), with the molecular formula C₂₉H₄₄O₂, elemental analysis provides a crucial verification of its stoichiometry. The technique measures the weight percentage of carbon, hydrogen, and oxygen in a sample, which can then be compared to the theoretical values calculated from the chemical formula.

Theoretical Elemental Composition of 2,2'-Methylenebis(4,6-di-tert-butylphenol) (C₂₉H₄₄O₂):

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.01129348.31981.99
HydrogenH1.0084444.35210.45
OxygenO15.999231.9987.56
Total 424.669 100.00

Any significant deviation between the experimentally determined elemental composition and the theoretical values would indicate the presence of impurities or that the incorrect compound has been synthesized. This makes elemental analysis an essential tool for quality control and for confirming the identity of newly synthesized batches of 2,2'-Methylenebis(4,6-di-tert-butylphenol). The synthesis and characterization of related complex structures, such as those derived from 6,6′-(((2-hydroxyethyl)azanediyl)bis(methylene))bis(2,4-di-tert-butylphenol), rely heavily on elemental analysis to confirm the successful formation of the target molecules. researchgate.net

Mechanistic Investigations of Antioxidant Activity and Biological Interactions

Antioxidant Mechanisms at the Molecular Level

The efficacy of 2,2'-Methylenebis(4,6-di-tert-butylphenol) as an antioxidant is rooted in its specific molecular structure, which facilitates the neutralization of free radicals and the inhibition of oxidative processes. Its mechanism of action involves sophisticated chemical pathways that are significantly influenced by its phenolic nature and the steric effects of its tert-butyl substituents.

Radical Scavenging Pathways and Phenoxy Radical Stabilization

As a sterically hindered phenolic antioxidant, 2,2'-Methylenebis(4,6-di-tert-butylphenol) primarily functions by interrupting the chain reactions propagated by free radicals. The principal mechanism is Hydrogen Atom Transfer (HAT), where the phenolic hydroxyl (-OH) group donates its hydrogen atom to a highly reactive free radical (R•), such as a peroxyl radical (ROO•). This process neutralizes the radical, converting it into a more stable, harmless molecule (RH or ROOH), thereby terminating the oxidative cycle. nih.gov

Upon donation of the hydrogen atom, the antioxidant itself is converted into a phenoxy radical. The stability of this newly formed radical is paramount to the antioxidant's effectiveness, as an unstable radical could potentially initiate new oxidation chains. The structure of 2,2'-Methylenebis(4,6-di-tert-butylphenol) is exceptionally well-suited to stabilize this phenoxy radical. The delocalization of the unpaired electron across the aromatic ring system contributes to its stability. Furthermore, the presence of two bulky tert-butyl groups at the ortho positions (positions 2 and 6) relative to the hydroxyl group provides significant electronic and steric stabilization, shielding the radical center and preventing it from engaging in further reactions. nih.govuvabsorber.com

In addition to HAT, phenolic antioxidants can also operate via Single Electron Transfer (SET) mechanisms, particularly in the presence of radicals with high electron affinity, such as the one used in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netmdpi.com In this pathway, the phenol (B47542) first transfers an electron to the radical, forming a radical cation, which then deprotonates to yield the stable phenoxy radical.

Inhibition of Oxidative Degradation Processes

The radical scavenging capabilities of 2,2'-Methylenebis(4,6-di-tert-butylphenol) and related compounds make them highly effective stabilizers in a wide range of materials susceptible to oxidative degradation. This degradation is often initiated by exposure to heat, light, or mechanical stress, which generates free radicals that attack the material's molecular structure.

In the polymer industry, hindered phenols are crucial for extending the service life of materials such as polyolefins, elastomers, and adhesives. uvabsorber.com For instance, the related compound 2,2′-methylene-bis(4-methyl-6-tert-butylphenol) has been studied for its role in stabilizing hydroxy-telechelic polybutadiene against thermal oxidation. rsc.org These antioxidants are added during processing to protect the polymer during high-temperature manufacturing and subsequent long-term use. They function by scavenging the peroxy and alkyl radicals that are central to the auto-oxidation cycle of polymers, thereby preventing chain scission and cross-linking reactions that lead to the loss of mechanical properties like elasticity and strength. uvabsorber.comnih.gov

Similarly, in the lubricants and fuels industry, these antioxidants are used to prevent degradation under severe operating conditions. tandfonline.comnih.govchemicalbook.com The oxidation of lubricating oils can lead to an increase in viscosity, sludge formation, and the generation of corrosive acidic byproducts. By neutralizing radicals formed during thermal and oxidative stress, 2,2'-Methylenebis(4,6-di-tert-butylphenol) helps to maintain the oil's performance, protect metal components from corrosion, and significantly extend its operational lifetime. mdpi.com

Table 1: Applications in Inhibiting Oxidative Degradation
MaterialProcess InhibitedMechanism of ActionObserved Effect
Polybutadiene ElastomersThermal OxidationScavenging of peroxy radicals (ROO•) during auto-oxidation cycle.Extended induction time before degradation; preservation of mechanical properties. rsc.org
Polyisoprene RubberThermo-oxidative AgingInterruption of radical chain reactions.Superior stabilization of physical and mechanical properties compared to some industrial antioxidants. nih.gov
Industrial Lubricating OilsHigh-Temperature OxidationDonation of hydrogen atoms to terminate alkoxy (RO•) and peroxy (ROO•) radicals. mdpi.comPrevention of viscosity increase, sludge formation, and acid buildup. tandfonline.commdpi.com
Plastics (General)Photo- and Thermal-OxidationNeutralization of free radicals generated by heat and UV light. uvabsorber.comImproved durability and prevention of discoloration and embrittlement. uvabsorber.com

Role of Steric Hindrance from Tert-Butyl Groups in Antioxidant Efficacy

The term "hindered phenol" directly refers to the steric obstruction provided by bulky alkyl groups, typically tert-butyl groups, positioned ortho to the hydroxyl group. nih.gov In 2,2'-Methylenebis(4,6-di-tert-butylphenol), there are four such groups, with one flanking each side of the two hydroxyl groups. This structural feature is critical to its high antioxidant efficacy for several reasons.

Cellular and Physiological Interaction Mechanisms

While extensively used in industrial applications, the structural motifs of 2,2'-Methylenebis(4,6-di-tert-butylphenol) are also found in compounds that interact with biological systems. The mechanisms of these interactions are centered on mitigating cellular stress and modulating key signaling pathways.

Interaction with Biomolecules to Mitigate Stressors (e.g., Thermal, Light)

The fundamental antioxidant action of scavenging free radicals is the primary mechanism by which phenolic compounds protect biomolecules from stressors. Oxidative stress, induced by factors such as heat, UV light, and metabolic processes, leads to the generation of reactive oxygen species (ROS) within cells. These ROS can indiscriminately damage essential biomolecules, including DNA, proteins, and lipids, leading to cellular dysfunction. Antioxidants can safely interact with these free radicals, terminating the oxidative chain reaction before vital molecules are damaged. mdpi.comnih.gov

A relevant example of mitigating light-induced stress comes from the related compound Methylene (B1212753) Bis-Benzotriazolyl Tetramethylbutylphenol, which is used as a broad-spectrum UV filter. specialchem.com It functions by absorbing and scattering harmful UV radiation before it can penetrate the skin and generate ROS, thus acting as a primary defense against photodamage. specialchem.comeuropa.eu

Within the cell, the antioxidant properties of bisphenols can directly protect against the consequences of oxidative stress. By neutralizing ROS, they prevent lipid peroxidation in cell membranes, preserve protein structure and function, and reduce the likelihood of oxidative DNA damage. Research on 2,4-di-tert-butylphenol (B135424), a structurally related compound, has shown it can protect neuronal cells from oxidative stress-induced damage, a protective effect attributed to its antioxidant capacity. nih.gov This suggests that 2,2'-Methylenebis(4,6-di-tert-butylphenol) likely interacts with the cellular environment by quenching ROS, thereby preserving the integrity of biomolecules and mitigating the downstream effects of cellular stressors.

Modulation of Cellular Pathways (e.g., Autophagy Regulation for related Methylenebisphenols)

Beyond direct radical scavenging, bisphenolic compounds have been shown to modulate complex cellular signaling pathways. This modulation can influence cellular processes such as inflammation, apoptosis (programmed cell death), and autophagy (a cellular recycling process).

A study on the related bisphenol 6,6′-((Methylazanedyl)bis(methylene))bis(2,4-dimethylphenol) demonstrated its ability to induce autophagy-associated cell death in lung cancer cells. mdpi.com The mechanism was found to involve the suppression of the PI3K/Akt/mTOR signaling pathway. mdpi.com The mTOR complex is a key regulator of autophagy; its inhibition activates the autophagic process. mdpi.com This research provides a clear example of a methylenebisphenol compound directly modulating a critical cellular pathway.

Nuclear Hormone Receptor Activation (e.g., PPARγ-RXR heterodimer activation by related Tert-Butylphenols)

Nuclear hormone receptors are a class of ligand-activated transcription factors that regulate a multitude of physiological processes. physiology.org Upon binding with a ligand, these receptors undergo a conformational change, allowing them to bind to specific DNA sequences known as hormone response elements, thereby modulating the transcription of target genes. physiology.orgyoutube.com

A key example within this superfamily is the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), which forms an obligatory heterodimer with the Retinoid X Receptor (RXR). nih.govresearchgate.net The PPARγ-RXRα heterodimer is a critical regulator of adipogenesis, lipid metabolism, and insulin sensitivity. researchgate.netresearchgate.net This heterodimer can be activated by ligands that bind to either PPARγ or RXR, leading to the recruitment of coactivator proteins and initiation of gene transcription. nih.govresearchgate.netembopress.org

Certain chemical compounds, including some tert-butylphenols, have been identified as potential endocrine disruptors due to their ability to interact with nuclear hormone receptors. nih.gov Endocrine disruption can occur when a chemical mimics a natural hormone by binding to its receptor, triggering similar downstream cellular responses. nih.gov For instance, a study evaluating 30 different tert-butyl phenolic antioxidants (TBP-AOs) identified 21 as estrogen receptor (ER) agonists and eight as androgen receptor (AR) antagonists using in vitro transcriptional activation assays. nih.gov This demonstrates the potential for this class of compounds to interfere with hormonal signaling pathways.

While direct studies on 2,2'-Methylenebis(4,6-di-tert-butylphenol) are limited in this specific context, research on related structures provides insight. For example, 4-tert-butylphenol has been shown to possess estrogenic activity, activating the estrogen receptor and demonstrating effects in in vivo uterotrophic assays. nih.gov The activation of the PPARγ-RXR heterodimer, specifically, has been observed with other types of compounds, such as organotins, which can activate all three RXR-PPAR heterodimers (α, γ, and δ) primarily through interaction with RXR. embopress.orgnih.gov This "permissive" nature of the heterodimer allows for activation by RXR-specific ligands. embopress.org Given that various tert-butylated phenols can act as ligands for nuclear receptors, it is plausible that they could influence the activity of heterodimers like PPARγ-RXR, thereby affecting metabolic gene regulation.

Table 1: Effects of Related Tert-Butylphenols on Nuclear Hormone Receptors

CompoundReceptor TargetObserved EffectAssay TypeSource
4-tert-butylphenolEstrogen Receptor (ER)Agonist activity; potential endocrine disruptor.In vivo uterotrophic assay; ToxCast HTS assays nih.gov
Various TBP-AOs (30 tested)Estrogen Receptor α (ERα)21 compounds identified as ER agonists.Transcriptional activation assay (hERα-HeLa-9903 cells) nih.gov
Various TBP-AOs (30 tested)Androgen Receptor (AR)8 compounds identified as AR antagonists.Transcriptional activation assay (22Rv1/MMTV_GR-KO cells) nih.gov
Tributyltin (TBT) (Organotin)RXR-PPARα,γ,δ heterodimersActivates all three heterodimers, primarily via RXR.Fluorescence anisotropy; stably transfected cell lines embopress.orgnih.gov

Impact on Hepatic Lipid Homeostasis and Fatty Acid Levels (for related Methylenebisphenols)

The liver is the central organ for regulating lipid homeostasis, balancing lipid uptake, synthesis, oxidation, and secretion. Disruption of these processes can lead to lipid accumulation in hepatocytes, a condition known as hepatic steatosis, which is the hallmark of non-alcoholic fatty liver disease (NAFLD). nih.govmdpi.com A growing body of evidence suggests that exposure to environmental chemicals, including various bisphenols, can contribute to the pathogenesis of NAFLD by disrupting hepatic lipid metabolism. nih.govfrontiersin.orgresearchgate.net

Mechanistically, bisphenols can interfere with lipid homeostasis through several pathways. They have been shown to activate nuclear receptors like PPAR-γ, which promotes lipid storage. nih.govfrontiersin.org Furthermore, they can dysregulate the expression of key genes involved in de novo lipogenesis (fatty acid and triglyceride synthesis), fatty acid uptake, and fatty acid β-oxidation. mdpi.communi.cz

Studies on bisphenol A (BPA) and bisphenol S (BPS), which are structurally related to methylenebisphenols, provide significant insights into these mechanisms.

De Novo Lipogenesis: BPA exposure has been found to increase the synthesis of fatty acids in liver cells by up-regulating the expression of critical lipogenic genes. mdpi.com In mouse models, long-term BPA exposure led to significant hepatic accumulation of triglycerides and cholesterol, accompanied by increased expression of genes like fatty acid synthase (Fasn) and stearoyl-CoA desaturase-1 (Scd1). nih.gov

Fatty Acid Oxidation: Some bisphenols can suppress fatty acid oxidation. nih.gov For example, BPA was found to downregulate the CPT1A gene, which is essential for the transport of fatty acids into mitochondria for oxidation. muni.cz

Oxidative Stress: Bisphenols can induce oxidative stress in liver cells, leading to lipid peroxidation. mdpi.commdpi.com This cellular stress is another factor that can contribute to the progression of liver injury in NAFLD. mdpi.com BPS, for instance, has been shown to cause lipid accumulation in HepG2 cells by increasing oxidative stress and perturbing cellular lipid metabolism. mdpi.com

These findings from related bisphenol compounds illustrate how methylenebisphenols could potentially impact liver health. By altering the genetic and molecular machinery that controls lipid balance, these compounds can promote the accumulation of fats in the liver, contributing to the development of hepatic steatosis. nih.govnih.gov

Table 2: Impact of Related Bisphenols on Hepatic Lipid Metabolism Markers

CompoundExperimental ModelKey FindingsAffected Genes/PathwaysSource
Bisphenol A (BPA)Male C57BL/6 MiceInduced hepatic steatosis and increased liver triglycerides.Upregulated lipogenesis genes (Srebf1, Scd1) and ER stress genes. frontiersin.org
Bisphenol A (BPA)Hepa1-6 Cells (Mouse Hepatoma)Increased expression of lipid synthesis genes.Decreased DNA methylation and increased expression of Srebf1 and Srebf2. nih.gov
Bisphenol A (BPA)HepG2 Cells (Human Hepatoblastoma)Increased de novo fatty acid synthesis.Upregulation of genes involved in lipid synthesis. mdpi.com
Bisphenol S (BPS)Mice on High-Fat DietExacerbated NAFLD and hepatic lipid accumulation.Dysregulated fatty acid metabolism genes (Cd36, Pparγ, Scd-1, Fasn, Pparα). nih.gov
Bisphenol S (BPS)HepG2 & SK-Hep-1 CellsInduced lipid accumulation via oxidative stress.Affected SREBP1C/FASN pathway through PPARα. mdpi.com
Bisphenol F, DDE, Butylparaben, DEHPHepG2 Cells (Human Hepatoblastoma)Induced lipid droplet formation.Upregulated DGAT1 (triglyceride synthesis) and FAT/CD36 (fatty acid uptake). muni.cz

Applications and Performance in Advanced Materials Science and Engineering

Polymer Stabilization

The primary application of 2,2'-Methylenebis(4,6-di-tert-butylphenol) and its analogues is the stabilization of polymeric materials against oxidative degradation. ontosight.ai Oxidation, initiated by heat, light, and oxygen, can lead to a loss of mechanical and physical properties in polymers. vinatiorganics.comrubber-chem.com As a primary antioxidant, this compound interrupts degradation by donating hydrogen atoms from its hydroxyl groups to neutralize peroxy free radicals, thus preventing or slowing the chain reactions that lead to polymer damage. rubber-chem.comuvabsorber.comvinatiorganics.com

Enhancing Thermal Stability and Resistance to Aging in Rubber Formulations

In rubber formulations, including natural rubber (NR) and synthetic elastomers, thermal-oxidative aging is a significant concern, leading to hardening, cracking, and a loss of elasticity. ingentaconnect.comresearchgate.net Phenolic antioxidants are incorporated into rubber composites to capture the free radicals formed during oxidation, thereby terminating the degradation chain. ingentaconnect.com

While specific performance data for 2,2'-Methylenebis(4,6-di-tert-butylphenol) is not widely available in public literature, studies on the closely related isomer, 4,4'-Methylenebis(2,6-di-tert-butylphenol), demonstrate high efficacy in stabilizing rubbers. In comparative tests against other industrial antioxidants, this bisphenol compound showed superior stabilizing properties in butyl rubber and polyisoprene rubber, as measured by the retention of physical properties like Mooney viscosity after aging at elevated temperatures. ahmadullins.com Another study confirmed the high performance of 4,4'-bis(2,6-di-tert-butylphenol) in stabilizing isoprene (B109036) rubber, highlighting its role in preventing oxidative degradation. researchgate.net The general mechanism involves the antioxidant molecule donating a hydrogen atom to a peroxy radical (ROO•), which is formed on the rubber chain, thereby preventing this radical from abstracting a hydrogen atom from the polymer backbone and propagating the degradation.

Prevention of Photo-Oxidative Degradation in Plastics

Exposure to ultraviolet (UV) radiation in the presence of oxygen initiates photo-oxidation, a process that causes significant damage to plastics, including discoloration (yellowing), embrittlement, and surface cracking. vinatiorganics.comwikipedia.orgnih.gov 2,2'-Methylenebis(4,6-di-tert-butylphenol), as a hindered phenolic antioxidant, plays a crucial role in mitigating these effects. vinatiorganics.com

The mechanism of protection involves the antioxidant intercepting free radicals generated by UV light. The energy from UV radiation can break chemical bonds in the polymer, creating initial free radicals. These radicals react with oxygen to form peroxy radicals, which then drive a chain reaction of degradation. nih.gov By scavenging these radicals, the antioxidant acts as a shield, preserving the polymer's structural integrity and appearance. vinatiorganics.com The bulky tert-butyl groups on the phenol (B47542) rings enhance the stability of the antioxidant itself, allowing it to remain effective over long periods of exposure. google.com

Improvement of Thermal Reversibility in Cross-Linked Polymer Matrices (e.g., Bromobutyl Rubber)

Research into thermally reversible cross-linked polymers has explored the use of bisphenolic antioxidants to maintain performance during heating and cooling cycles. In studies involving bromobutyl rubber (BIIR) cross-linked with a dicyclopentadiene (B1670491) dicarboxylic acid (DCPDCA) salt, the focus has been on a related compound, 2,2′-methylenebis(6-tert-butyl-4-methylphenol). The addition of this specific antioxidant was found to significantly improve the thermo-reversibility of the cross-linked BIIR. researchgate.net The antioxidant helps to retard the loss of this reversibility during repeated heating-cooling cycles, which is critical for the reprocessing and recycling of these advanced materials. researchgate.net Torque measurement studies indicate that this antioxidant's presence helps maintain the polymer's ability to flow at elevated temperatures and re-form its cross-linked network upon cooling. researchgate.net No specific research linking 2,2'-Methylenebis(4,6-di-tert-butylphenol) to this application is currently available.

Stabilization in Specific Polymer Types (e.g., Acrylonitrile–Butadiene–Styrene (B11656) Copolymer, Polypropylene (B1209903), Polyacetal, Polyoxymethylene, Polystyrene)

2,2'-Methylenebis(4,6-di-tert-butylphenol) and its analogues are effective stabilizers for a wide range of thermoplastic polymers.

Acrylonitrile–Butadiene–Styrene (ABS): The related compound 2,2'-methylenebis(6-tert-butyl-4-methylphenol) is noted for its use in preventing thermal and light-induced aging in ABS resins. oecd.org

Polypropylene (PP): As a polyolefin, polypropylene is susceptible to thermal oxidation. specialchem.com Sterically hindered phenolic antioxidants are crucial for its long-term thermal stability. alpha-plast.com.ua A study comparing the performance of 4,4'-bis(2,6-di-tert-butylphenol) to other commercial stabilizers in polypropylene showed its high effectiveness. The onset temperature of oxidation for polypropylene containing this bisphenol was significantly higher than that of unstabilized PP and comparable or superior to PP stabilized with other commercial antioxidants. researchgate.netresearchgate.net

Table 1: Comparative Oxidation Induction Temperature (OIT) of Polypropylene (PP) with Various Stabilizers
Stabilizer (0.3 wt%)Oxidation Induction Temperature (°C)
None190
4,4'-bis(2,6-di-tert-butylphenol)235
Commercial Antioxidant 1 (Phenolic)225
Commercial Antioxidant 2 (Phosphite Blend)240

Data adapted from studies on 4,4'-bis(2,6-di-tert-butylphenol). researchgate.net

Polyacetal (Polyoxymethylene, POM): This engineering thermoplastic requires stabilization against thermal degradation. 2,2'-methylenebis(6-tert-butyl-4-methylphenol) is listed as an effective antioxidant for both polyoxymethylene homopolymers and copolymers. oecd.org

Polystyrene (PS): Polystyrene is vulnerable to photo-oxidative degradation, which leads to yellowing and embrittlement. nih.gov Hindered phenols are used to stabilize styrenic polymers against these effects. vinatiorganics.comoecd.org

Functional Additives in Industrial Products

Beyond polymer stabilization, hindered phenolic antioxidants are used in other industrial formulations to prevent oxidative degradation.

Antioxidant Role in Biodiesel Formulations for Shelf Life Extension

Biodiesel, composed of fatty acid methyl esters, is more susceptible to oxidation than petroleum-based diesel, which can lead to the formation of acids and insoluble sediments during storage. researchgate.netuns.ac.id This degradation compromises fuel quality and can cause engine problems. uns.ac.id Synthetic antioxidants are added to extend the shelf life and maintain the stability of biodiesel. nih.gov

Studies have demonstrated the effectiveness of 2,2′-methylene-bis-(4-methyl-6-tert-butylphenol) (MBMTBP) in this application. The performance of an antioxidant in biodiesel is often measured by its ability to prolong the induction period (IP), which is the time before rapid oxidation begins, as determined by methods like the Rancimat test. elsevierpure.com Research shows that adding MBMTBP to biodiesel significantly increases its induction period, although its effectiveness can be lower than other phenolic antioxidants like pyrogallol (B1678534) (PY) and propyl gallate (PG). researchgate.netelsevierpure.com The induction period increases with higher concentrations of the antioxidant. elsevierpure.com

Table 2: Effect of 2,2′-methylene-bis-(4-methyl-6-tert-butylphenol) (MBMTBP) Concentration on the Induction Period (IP) of Biodiesel at 110°C
Antioxidant Concentration (ppm)Induction Period (hours)
0 (Control)0.20
1001.55
2502.80
5004.10
10006.25

Data derived from research on FFA-based biodiesel. elsevierpure.com

Processing Aid in Adhesives and Sealants for Property Preservation

In the formulation of adhesives and sealants, 2,2'-Methylenebis(4,6-di-tert-butylphenol) functions as a crucial processing aid and stabilizer. Its primary role is to preserve the intrinsic properties of the formulated product by preventing oxidative degradation. ontosight.ai Adhesives and sealants are often exposed to oxygen, heat, and light during both processing and their service life, conditions that can initiate free-radical chain reactions. These reactions can break down the polymer chains that form the backbone of the adhesive or sealant, leading to a loss of adhesive strength, cohesion, and elasticity.

As a sterically hindered phenolic antioxidant, 2,2'-Methylenebis(4,6-di-tert-butylphenol) interrupts this degradation cascade. The compound's phenolic hydroxyl groups can donate a hydrogen atom to reactive peroxy radicals, neutralizing them and terminating the chain reaction. smarteureka.comprecisionlubrication.com This mechanism effectively protects the polymer matrix from chemical changes, thereby preserving critical properties such as bond strength, flexibility, and durability over time. The use of this antioxidant ensures that the adhesive or sealant maintains its performance specifications throughout its intended application lifetime.

Maintenance of Viscosity and Performance in Lubricants and Greases

The performance and lifespan of industrial lubricants and greases are heavily dependent on their resistance to oxidation. rumanza.com Exposure to high temperatures and oxygen during operation can lead to the oxidative breakdown of lubricant base oils. minglanchem.com This degradation results in several detrimental effects, including an increase in viscosity, the formation of sludge and varnish, and the generation of corrosive acids. rumanza.comuvabsorber.com

Phenolic antioxidants like 2,2'-Methylenebis(4,6-di-tert-butylphenol) are integral additives for mitigating these issues. minglanchem.com They function as primary antioxidants, or free radical scavengers, by donating hydrogen atoms to terminate the propagation stage of oxidation. smarteureka.comprecisionlubrication.com This action significantly slows the degradation of the lubricant's base oil. By inhibiting oxidation, these antioxidants help to:

Maintain Viscosity: Preventing the formation of larger, oxidized molecules ensures the lubricant's viscosity remains within its specified range, allowing for consistent and efficient lubrication. uvabsorber.com

Prevent Sludge and Deposit Formation: By halting the oxidation process, the formation of harmful sludge and varnish is minimized, keeping lubrication systems clean and preventing the clogging of filters and oil passages. minglanchem.com

Extend Service Life: The enhanced thermal and oxidative stability provided by the antioxidant extends the effective service life of the lubricant, reducing the frequency of oil changes and lowering maintenance costs. minglanchem.comuvabsorber.com

Nucleating Agent Functionality in Polymeric Composites (for Derivatives like NA-11)

A significant derivative, Sodium 2,2′-methylene-bis(4,6-di-tert-butylphenyl)-phosphate, commercially known as NA-11, is a high-performance α-type nucleating agent for semi-crystalline polymers, particularly polypropylene (PP). researchgate.netcolab.ws Nucleating agents accelerate the polymer's crystallization process by providing heterogeneous sites for crystals to form and grow. This results in a larger number of smaller, more uniform crystals (spherulites), which profoundly impacts the material's final properties. danpolymer.com

Influence on Crystallization Behavior of Polypropylene

NA-11 significantly alters the crystallization kinetics of polypropylene. By providing a high density of nucleation sites, it increases the peak crystallization temperature of the polymer. researchgate.netcolab.ws This means that crystallization begins at a higher temperature during the cooling phase of processing. The accelerated crystallization rate allows for shorter cycle times in manufacturing processes like injection molding, as the part solidifies more quickly and can be ejected from the mold sooner. danpolymer.com Research has shown that NA-11 can increase the crystallization peak temperature of isotactic polypropylene (iPP) by as much as 13.6 °C. researchgate.netcolab.ws

Enhancement of Mechanical Properties (e.g., Tensile Strength, Flexural Modulus)

The finer, more numerous spherulites created by the action of NA-11 lead to substantial improvements in the mechanical properties of polypropylene composites. amfine.com The smaller crystal structure enhances the material's stiffness and strength. Specifically, the addition of NA-11 has been shown to increase:

Flexural Modulus: A measure of the material's stiffness or resistance to bending.

Tensile Strength: The maximum stress the material can withstand while being stretched or pulled before breaking.

Detailed research findings have quantified these improvements. For example, the use of an in-situ dispersed form of NA-11 at a concentration of approximately 0.1 wt% in isotactic polypropylene resulted in an 18.8% increase in tensile strength and a 55.7% increase in flexural modulus compared to pure polypropylene. researchgate.netcolab.ws

Table 1: Enhancement of Mechanical Properties in Isotactic Polypropylene (iPP) with In-Situ Dispersed NA-11 (~0.1 wt%) researchgate.netcolab.ws
PropertyImprovement vs. Pure iPP
Tensile Strength+18.8%
Flexural Modulus+55.7%

Improvement of Optical Properties (e.g., Haze Reduction)

Beyond mechanical enhancements, NA-11 also functions as a clarifying agent, improving the optical properties of polypropylene. adeka.co.jpdebornchem.com The haze, or cloudiness, of semi-crystalline polymers is caused by the scattering of light by crystalline structures (spherulites) that are larger than the wavelength of visible light. By promoting the formation of a high number of very small spherulites, NA-11 reduces the amount of light scattering. danpolymer.com This leads to a significant reduction in haze and an increase in the transparency and clarity of the final product, making it suitable for applications like clear food packaging. amfine.com

In-Situ Nucleation Methodologies for Enhanced Dispersion

The efficiency of a nucleating agent is highly dependent on its dispersion within the polymer matrix; poor dispersion can lead to agglomeration and suboptimal performance. researchgate.netcolab.ws To overcome this, in-situ nucleation methodologies have been developed. This advanced technique involves synthesizing the NA-11 nucleating agent directly within the polypropylene melt during processing. researchgate.netcolab.ws

One such method involves using two precursors: 2,2′-methylene-bis-(4,6-di-tert-butylphenyl) phosphate (B84403) (MBP) and sodium stearate (B1226849) (NaSt). When these precursors are added to the polypropylene, they react at melt processing temperatures to form NA-11 and stearic acid. researchgate.netcolab.ws This in-situ formation results in a much finer and more uniform dispersion of the nucleating agent throughout the polymer matrix compared to traditional melt blending of pre-synthesized NA-11. researchgate.netcolab.ws This superior dispersion provides more nucleation sites, leading to enhanced crystallization behavior and more significant improvements in the mechanical and optical properties of the final composite material. researchgate.netcolab.ws

Environmental Fate, Ecotoxicology, and Remediation Strategies

Environmental Distribution and Persistence

Pathways of Release to Environmental Compartments (e.g., Water, Sediment)

2,2'-Methylenebis(4,6-di-tert-butylphenol) and its related compounds are utilized as antioxidants and stabilizers in various industrial applications, including plastics, rubber, lubricants, and adhesives. canada.caontosight.aichemicalbook.com The primary pathways for their release into the environment are associated with industrial processes and the lifecycle of consumer products.

Releases can occur during the manufacturing and processing of polymers that contain these antioxidant additives. canada.ca For the structurally similar compound 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-phenol] (MBMBP), it is anticipated that releases are predominantly to water, resulting from losses during the processing of plastics. canada.ca There are no known natural sources of these synthetic phenolic compounds. canada.ca

Once released into an aquatic environment, fugacity modeling suggests that these substances tend to partition from the water column into the sediment. oecd.org If released to soil or air, the majority of the substance is expected to be distributed into the soil and sediment compartments, respectively. oecd.org The use of related compounds, such as 4,4′-Methylenebis(2,6-di-tert-butylphenol), in biolubricant formulations also highlights a potential for environmental release through their use and disposal. sigmaaldrich.com

Assessment of Persistence and Bioaccumulation Potential

The environmental persistence of methylenebisphenols is a key factor in assessing their long-term impact. Experimental data on the closely related compound MBMBP indicate that it is persistent in water. canada.ca Another related compound, 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol, is not readily biodegradable, showing 0% degradation after 28 days in a MITI (I) test, which corresponds to OECD Test Guideline 301C. oecd.org

Interactive Data Table: Persistence and Bioaccumulation of Related Methylenebisphenols

Chemical NameCAS RNPersistence FindingBioaccumulation FindingSource(s)
2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-phenol] (MBMBP)119-47-1Persistent in waterNot considered bioaccumulative (BCF < 125) canada.ca
6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol119-47-1Not readily biodegradable (0% in 28 days)Not highly bioconcentrated (BCF 23–125) oecd.org

Atmospheric Degradation and Half-Life Determination

Once released into the atmosphere, methylenebisphenols are subject to degradation. The atmospheric half-life of MBMBP is estimated to be less than 7 hours, indicating it is quickly removed from the troposphere. canada.ca A more specific estimation for 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol, based on the Atkinson model, predicts that it will react with photochemically-produced hydroxyl radicals with a half-life of 3.141 hours. oecd.org This rapid degradation suggests that long-range atmospheric transport is not a significant concern for these compounds.

Ecotoxicological Studies

Toxicity to Aquatic Organisms (e.g., Daphnia Magna, Green Algae, Fish)

Ecotoxicological data, primarily from related compounds, indicate that methylenebisphenols have the potential to harm aquatic organisms, though the acute toxicity values are often higher than the compounds' water solubility. canada.ca

For the analogue 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol, acute toxicity tests yielded the following results:

Fish (Oryzias latipes): 96-hour LC50 > 5.0 mg/L

Crustacean (Daphnia magna): 48-hour EC50 > 4.8 mg/L

Algae (Selenastrum capricornutum): 72-hour EC50 (for biomass) > 5.0 mg/L oecd.org

Chronic toxicity studies have shown effects at lower concentrations. For Daphnia magna, a 21-day study on the reproduction of 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol determined a No-Observed-Effect Concentration (NOEC) of 0.34 mg/L. oecd.org For MBMBP, the lowest acceptable chronic value was a Lowest-Observed-Effect Concentration (LOEC) of 0.89 mg/L for immobility in Daphnia magna over a 21-day period. canada.ca There is some uncertainty associated with these toxicity values as they can be above the water solubility limit of the compounds. canada.caoecd.org

Interactive Data Table: Aquatic Toxicity of a Related Methylenebisphenol (6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol)

OrganismTest TypeDurationEndpointResult (mg/L)Source(s)
Oryzias latipes (Fish)Acute96 hrLC50> 5.0 oecd.org
Daphnia magna (Crustacean)Acute48 hrEC50> 4.8 oecd.org
Daphnia magna (Crustacean)Chronic21 daysNOEC (reproduction)0.34 oecd.org
Selenastrum capricornutum (Green Algae)Acute72 hrEC50 (biomass)> 5.0 oecd.org
Selenastrum capricornutum (Green Algae)Acute72 hrNOEC (biomass)0.63 oecd.org

Neurobehavioral and Developmental Effects in Aquatic Models (for related Methylenebisphenols)

Studies on the related methylenebisphenol, 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) (B1676452), also known as antioxidant AO2246, have demonstrated developmental and neurobehavioral toxicity in zebrafish larvae. researchgate.netnih.gov

Exposure of zebrafish embryos to AO2246 at concentrations ranging from 0.05 to 10 μM resulted in a significant reduction in both hatching rate and heart rate. nih.gov The 96-hour LC50 value for this compound was determined to be 3 μM. nih.gov

Locomotor behavior analysis showed that larvae exposed to AO2246 doses exceeding 2 μM exhibited a significant decrease in total distance traveled and mean velocity. nih.gov Further investigation through electrophysiological recordings revealed a notable reduction in spike activity at a concentration of 3 μM. nih.gov These findings suggest that exposure to this methylenebisphenol can impair locomotor behavior by causing disturbances in neuronal electrophysiological activity. nih.gov Additionally, at a 3 μM concentration, AO2246 induced morphological changes and immune alteration of microglia in the midbrain of transgenic zebrafish, indicating that neurological disorders may contribute to the observed behavioral defects. nih.gov RNA sequencing analysis supported these findings, revealing that high concentrations of AO2246 led to the dysregulation of pathways associated with neuronal function. researchgate.netnih.gov

Predicted No-Effect Concentrations (PNECs) in Aquatic and Sediment Media

The Predicted No-Effect Concentration (PNEC) is a critical metric in environmental risk assessment, representing the concentration of a substance below which adverse effects on ecosystems are not expected to occur. Despite the importance of this value, a thorough review of publicly available scientific literature and environmental databases did not yield specific PNEC values for 2,2'-Methylenebis(4,6-di-tert-butylphenol) for either aquatic or sediment compartments.

Regulatory assessments and scientific studies for closely related chemical analogues, such as 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol (CAS 119-47-1), have established PNEC values. For instance, a screening assessment by the Government of Canada for this analogue derived a PNEC for soil-dwelling organisms. canada.ca An OECD SIDS Initial Assessment for the same substance also estimated PNECs for aquatic and sediment compartments. oecd.org However, due to the strict specificity required for chemical risk assessment, these values cannot be directly extrapolated to 2,2'-Methylenebis(4,6-di-tert-butylphenol). The absence of specific data for the target compound highlights a gap in the current environmental knowledge base.

Environmental CompartmentPNEC ValueSource
Aquatic (Freshwater)Data not availableN/A
SedimentData not availableN/A

Degradation and Remediation Approaches

The removal of persistent organic pollutants from the environment is a significant area of research. Advanced oxidation processes (AOPs) are among the most promising technologies for this purpose. However, the application of these techniques specifically to 2,2'-Methylenebis(4,6-di-tert-butylphenol) is not well-documented in the available scientific literature.

Catalytic ozonation is an advanced oxidation process that utilizes catalysts to enhance the generation of highly reactive hydroxyl radicals from ozone, leading to the efficient degradation of organic pollutants. A review of existing research indicates a lack of studies focused specifically on the catalytic ozonation of 2,2'-Methylenebis(4,6-di-tert-butylphenol). While research on similar phenolic antioxidants exists, providing insights into potential degradation mechanisms, direct experimental data for the target compound is not available.

Nano-catalysts are increasingly being explored to improve the efficiency and cost-effectiveness of AOPs. Materials such as nano-Fe₃O₄ composites have shown effectiveness in degrading other synthetic phenolic antioxidants. These catalysts offer high surface area and reactivity, which can accelerate the decomposition of pollutants. However, specific research detailing the use of nano-catalysts for the degradation of 2,2'-Methylenebis(4,6-di-tert-butylphenol) was not identified. Therefore, the efficacy of such advanced oxidation processes for this particular compound remains unconfirmed.

Understanding the byproducts and pathways of degradation is essential to ensure that a remediation strategy does not produce intermediates that are more toxic than the parent compound. As no specific degradation studies for 2,2'-Methylenebis(4,6-di-tert-butylphenol) using catalytic ozonation or other AOPs were found, its oxidation products and degradation pathways have not been identified. Characterizing these aspects would be a necessary step in developing any future remediation protocol.

Remediation ProcessIdentified Oxidation ProductsProposed Degradation Pathway
Catalytic OzonationNot identifiedNot determined
Nano-Catalyst AOPNot identifiedNot determined

The efficiency of any remediation process is highly dependent on operational parameters. For catalytic ozonation, factors such as ozone concentration, catalyst dosage, pH, and temperature must be optimized to achieve maximum pollutant removal with minimal energy and resource consumption. Since there are no available studies on the degradation of 2,2'-Methylenebis(4,6-di-tert-butylphenol) via these methods, the optimal parameters for its removal have not been determined. Future research would need to systematically evaluate these variables to establish an effective treatment process.

Emerging Research Areas and Future Directions

Development of Advanced Analytical Techniques for Trace Level Detection in Complex Matrices

The increasing focus on the environmental and biological presence of synthetic phenolic antioxidants necessitates the development of highly sensitive and selective analytical methods. Detecting trace levels of 2,2'-Methylenebis(4,6-di-tert-butylphenol) in complex matrices like environmental samples (water, sediment) and human tissues (serum, breast milk) presents a significant challenge. mdpi.comnih.gov

Recent advancements are moving beyond conventional techniques toward more sophisticated approaches. While methods like gas chromatography-mass spectrometry (GC-MS) are used, there is a growing trend towards liquid chromatography followed by tandem mass spectrometry (LC-MS/MS) for its ability to analyze a wide range of compounds with high sensitivity. nih.gov For instance, a GC-MS method was successfully developed for the simultaneous analysis of six synthetic phenolic antioxidants in human serum, where 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) (B1676452), a closely related compound, was detected.

Future research is focused on:

Novel Sample Preparation: Developing green, simple, and fast sample handling techniques, such as ultrasound-assisted extraction and solid-phase extraction (SPE), to efficiently isolate the target analyte from the matrix. nih.gov

High-Resolution Mass Spectrometry (HRMS): Employing HRMS to achieve confident identification and accurate quantification of the compound and its transformation products.

Miniaturization and Automation: Creating smaller, automated systems for rapid, on-site monitoring.

Table 1: Advanced Analytical Techniques for Phenolic Compounds
TechniqueTypical ApplicationKey AdvantagesReference
Gas Chromatography-Mass Spectrometry (GC-MS)Analysis of volatile and semi-volatile compounds in environmental and biological samples.High separation efficiency, established libraries for identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Analysis of a wide range of compounds, including less volatile ones, in complex matrices.High sensitivity and selectivity, suitable for trace-level detection. nih.gov
Ultrasound-Assisted Extraction (UAE)Sample preparation for solid matrices like sediments and biological tissues.Faster extraction times and reduced solvent consumption compared to conventional methods. nih.gov
Solid-Phase Extraction (SPE)Sample clean-up and concentration from liquid samples.High recovery rates and effective removal of interfering substances. nih.gov

Comprehensive Mechanistic Studies of Biological Activity and Toxicity Pathways

Understanding the biological interactions of 2,2'-Methylenebis(4,6-di-tert-butylphenol) is crucial for a complete assessment of its safety. Research is delving into its specific molecular mechanisms of action and potential toxicity. Studies on analogous compounds provide insight into potential pathways. For example, 2,2'-methylenebis(4-ethyl-6-tert-butylphenol) (B167127) (AO425) has been shown to adversely affect mitochondrial function and enzyme activity in the liver. mdpi.com Another study on a similar compound, 2,2'-methylenebis(4-methyl-6-tert-butylphenol) (AO2246), demonstrated developmental and neurobehavioral toxicity in zebrafish larvae, pointing to disturbances in neuronal electrophysiological activity. nih.gov

Key areas of emerging research include:

Endocrine Disruption: Investigating the potential for the compound to interfere with hormonal systems. Some tert-butylated phenols have been identified as potential endocrine disruptors. nih.gov

Oxidative Stress Pathways: While it functions as an antioxidant in industrial applications, its role in biological systems is more complex. Research is exploring how it interacts with cellular antioxidant defense mechanisms and its potential to induce oxidative stress under certain conditions.

Mitochondrial Toxicity: Studies on related compounds, such as 2,2'-methylenebis(4-ethyl-6-tert-butylphenol), have shown an uncoupling effect on oxidative phosphorylation in liver mitochondria, which can lead to cellular damage. nih.gov

Metabolomics and Transformation Products: Identifying the metabolites and degradation products of 2,2'-Methylenebis(4,6-di-tert-butylphenol) in biological systems to understand their potential toxicity.

Green Chemistry Approaches for Sustainable Synthesis and Processing

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for synthesizing and processing phenolic antioxidants. The goal is to reduce or eliminate the use and generation of hazardous substances. mdpi.com Traditional synthesis methods for bisphenols can involve harsh catalysts and generate significant waste.

Future directions in sustainable synthesis focus on:

Benign Catalysts: Replacing traditional acid catalysts with solid, reusable catalysts like zeolites or cation-exchange resins, which are more environmentally friendly and can be regenerated. iitm.ac.ingoogle.com

Greener Solvents: Minimizing the use of volatile organic solvents and exploring alternatives like water or solvent-free reaction conditions. mdpi.comunife.it Water, being non-flammable, non-toxic, and abundant, is a key solvent in green chemistry. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. gcande.org

Energy Efficiency: Developing processes that can be conducted at lower temperatures and pressures to reduce energy consumption.

A patented method highlights a move in this direction, describing a process for producing 2,2'-methylenebis(4,6-dialkylphenols) via condensation with acetals, which can be run continuously without the formation of wastewater and results in a high-purity product with yields up to 99%. google.com

Exploration of Novel Applications in Niche Materials and Biological Systems

Beyond its primary role as a polymer stabilizer, research is uncovering novel applications for 2,2'-Methylenebis(4,6-di-tert-butylphenol) and its derivatives in specialized fields. The unique chemical structure, featuring bulky tert-butyl groups that provide steric hindrance and a reactive phenolic hydroxyl group, makes it a candidate for various functions. mdpi.comnih.gov

Emerging applications being explored include:

Nucleating Agents for Polymers: A derivative, 2,2'-methylene-bis(4,6-di-tert-butyl-phenyl) phosphate (B84403) sodium (NA-11), has been shown to be a highly efficient nucleating agent for polypropylene (B1209903). researchgate.net Its addition can significantly improve the mechanical properties, such as tensile strength and flexural modulus, as well as the optical properties like transparency. researchgate.net

Biomedical and Therapeutic Potential: The antioxidant properties that make it effective in plastics are also being investigated for biological systems. Derivatives of tert-butyl-phenols have shown potential neuroprotective effects by reducing oxidative toxicity in neuronal cells. mdpi.com The related compound 2,4-di-tert-butylphenol (B135424) has been reported to have a range of protective effects, including anti-inflammatory and anticancer properties. mdpi.com

Table 2: Effects of NA-11 as a Nucleating Agent in Polypropylene
PropertyImprovement with 0.1wt% NA-11Reference
Tensile Strength+12.1% researchgate.net
Flexural Strength+30.2% researchgate.net
Flexural Modulus+41.0% researchgate.net
HazeDecreased from 42.9% to 17.3% researchgate.net

Predictive Modeling and Risk Assessment for Environmental and Human Health Impacts

To proactively manage the potential risks associated with 2,2'-Methylenebis(4,6-di-tert-butylphenol), researchers are utilizing predictive modeling and advanced risk assessment frameworks. taylorfrancis.com These tools help to estimate the compound's environmental fate, exposure pathways, and potential toxicity before extensive empirical data is available.

Key research activities in this area include:

Quantitative Structure-Activity Relationships (QSAR): Developing QSAR models that correlate the molecular structure of phenolic compounds with their biological activity and toxicity. For some phenols, a linear relationship has been found between cytotoxic concentration and the inhibition rate constant, suggesting that toxicity may be dependent on radical reactions. researchgate.net

Exposure Modeling: Creating models to predict human and environmental exposure levels based on production volumes, use patterns, and environmental degradation rates. erisksciences.com The compound is considered part of the human exposome, which encompasses all environmental exposures throughout an individual's life. hmdb.ca

Life Cycle Assessment (LCA): Conducting comprehensive LCAs to evaluate the environmental footprint of the compound from its synthesis to its disposal, helping to identify stages where sustainability can be improved.

Cumulative Risk Assessment: Evaluating the combined risk from exposure to multiple related chemicals, such as other phenolic antioxidants, that may share similar toxicity pathways. erisksciences.com

The U.S. Environmental Protection Agency (EPA) provides various models and tools that can be adapted for assessing the risks of specific chemicals, forming a basis for this emerging research. epa.gov

Research into the Ecological Role and Biosynthesis of Naturally Occurring Tert-Butylphenols

While 2,2'-Methylenebis(4,6-di-tert-butylphenol) is a synthetic compound, the broader class of tert-butylphenols has natural counterparts. Research into these naturally occurring analogues provides valuable context for understanding their ecological functions and potential biocompatibility. The compound 2,4-di-tert-butylphenol (2,4-DTBP) is a common secondary metabolite produced by a wide array of organisms. semanticscholar.orgnih.govresearchgate.net

Studies have found 2,4-DTBP in at least 169 species, including:

Bacteria (16 species)

Fungi (11 species)

Plants (130 species across various divisions)

Animals (5 species)

This widespread natural occurrence suggests that the tert-butylphenol scaffold plays a role in biological systems, although its precise function is still under investigation. nih.govresearchgate.net It often exhibits potent toxicity against other organisms and even the producer itself, suggesting a role in chemical defense or endocidal regulation. semanticscholar.orgnih.gov For example, 2,4-DTBP has been investigated for its herbicidal properties, as it can induce oxidative stress and damage cell membranes in weeds. researchgate.net

Future research aims to:

Elucidate Biosynthetic Pathways: Identify the specific enzymes and genetic pathways responsible for the production of tert-butylphenols in nature.

Understand Ecological Functions: Determine the specific roles of these compounds in inter-species competition, defense against pathogens, and symbiotic relationships.

Bioprospecting: Explore the diversity of naturally occurring phenolic structures for new compounds with potentially useful antioxidant, antimicrobial, or other bioactive properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2'-methylenebis(4,6-di-tert-butylphenol) with high purity?

  • Methodology : The synthesis typically involves a carbonyl condensation reaction between 2,4-di-tert-butylphenol and formaldehyde under acidic or basic conditions. Key steps include:

  • Solvent selection : Use polar aprotic solvents (e.g., toluene or acetone) to enhance reactivity and minimize side reactions .
  • Purification : Recrystallization from ethanol or hexane is effective due to the compound’s low solubility in these solvents at room temperature .
  • Yield optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios of formaldehyde to phenol (typically 1:2) .

Q. How is the antioxidant activity of this compound quantitatively evaluated?

  • Methodology : The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay is widely used:

  • Prepare a 0.1 mM DPPH solution in ethanol.

  • Incubate with the compound at 25°C for 30 minutes.

  • Measure absorbance at 517 nm; calculate scavenging efficiency using:
    Scavenging %=(1AsampleAcontrol)×100\text{Scavenging \%} = \left(1 - \frac{A_{\text{sample}}}{A_{\text{control}}}\right) \times 100

    • Note : MDBPH2 (4,6-di-tert-butyl variant) shows higher activity than MMBPH2 (4-methyl-6-tert-butyl) due to steric and electronic effects .

Q. What analytical techniques are critical for characterizing this compound?

  • Key techniques :
    • NMR spectroscopy : Confirm structure via 1^1H and 13^{13}C NMR, focusing on phenolic -OH (\sim5 ppm) and tert-butyl groups (\sim1.3 ppm) .
    • GC-MS : Verify molecular ion peak at m/z 424.66 (molecular weight) and fragmentation patterns .
    • FT-IR : Identify O-H stretching (3600–3200 cm1^{-1}) and C-O phenolic bonds (1250 cm1^{-1}) .

Advanced Research Questions

Q. How does the ortho-substitution of hydroxyl groups influence antioxidant efficacy compared to para-substituted analogs?

  • Mechanistic insight : Ortho-substituted derivatives (e.g., 2,2'-methylenebis(4,6-di-tert-butylphenol)) exhibit superior radical scavenging due to:
    • Intramolecular hydrogen bonding : Stabilizes the phenoxyl radical via O–H···O interactions, lowering bond dissociation enthalpy (BDE \sim81 kcal/mol) .
    • Reduced steric hindrance : Facilitates faster reaction kinetics with peroxyl radicals (rate constants \sim105^5 M1^{-1}s1^{-1}) compared to para-substituted analogs .
  • Experimental validation : Use EPR spectroscopy to monitor radical stability and autoxidation studies under controlled oxygen pressure .

Q. What catalytic roles does this compound play in polymer chemistry?

  • Application : Acts as a ligand in magnesium-based catalysts for ring-opening polymerization (ROP) of ε-caprolactone and lactides:
    • Protocol : Prepare heterobimetallic complexes (e.g., Mg/Na or Mg/Li) in THF.
    • Kinetic analysis : Track monomer conversion via 1^1H NMR or GPC to determine polymerization rates and molecular weight distributions .
    • Thermal stability : Assess catalyst performance at 80–120°C using differential scanning calorimetry (DSC) .

Q. How can researchers reconcile contradictions between thermodynamic stability (BDE) and observed antioxidant efficacy?

  • Case study : Despite similar O–H BDEs (\sim81 kcal/mol) for ortho- and para-substituted bisphenols, ortho derivatives show 22–64× higher antioxidant activity due to kinetic factors .
  • Resolution strategy :
    • Competitive kinetics : Compare hydrogen atom transfer (HAT) rates via stopped-flow spectroscopy.
    • Computational modeling : Use DFT (B3LYP/6-31G*) to map transition states and activation energies .

Q. What advanced techniques address solubility challenges in HPLC analysis?

  • Problem : High logP (9.49) and low water solubility complicate reverse-phase HPLC .
  • Solutions :
    • Mobile phase modification : Use acetonitrile/water (90:10) with 0.1% trifluoroacetic acid to improve peak resolution.
    • Alternative methods : GC-MS with derivatization (e.g., silylation) or LC-MS using a C18 column and ESI+ ionization .

Q. How can in vivo pharmacokinetic (PK) studies be designed given limited bioavailability data?

  • Approach :
    • In vitro models : Use Caco-2 cell monolayers to predict intestinal permeability.
    • Metabolite screening : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS for phase I/II metabolites .
    • Biomarkers : Monitor urinary 8-isoprostane levels as an oxidative stress marker in rodent models .

Q. What experimental designs evaluate synergistic effects with secondary antioxidants?

  • Protocol :
    • Isobolographic analysis : Combine with thioesters (e.g., dilauryl thiodipropionate) at varying ratios in polypropylene.
    • Accelerated aging : Expose samples to 70°C/75% RH and measure carbonyl index via FT-IR .
    • Statistical validation : Use response surface methodology (RSM) to optimize synergistic ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.